4-Fluoro-2-iodo-5-methoxy-phenylamine

Overview

Description

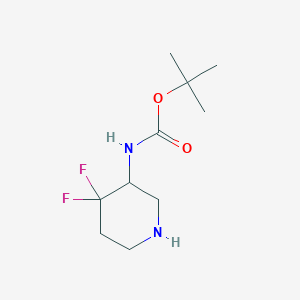

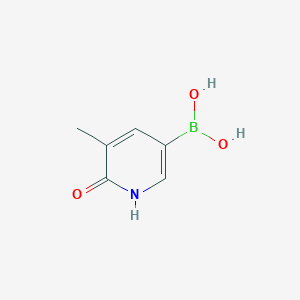

4-Fluoro-2-iodo-5-methoxy-phenylamine, also known as FIPA, is an organic compound that has been studied extensively over the past few decades. It is a versatile compound that can be used in both laboratory and industrial applications. FIPA is a substituted phenylamine, and is composed of a phenyl ring attached to an amine group. The amine group is then further substituted with two fluorine atoms and one iodine atom. Due to its unique structure, FIPA has a wide range of applications in scientific research, including synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Continuous Selective Hydrogenation

- Research on the hydrogenation of iodo-nitroaromatic intermediates, such as the transformation of DIM-NA to DIM-DAB using Raney cobalt catalysts, explores the optimization of reaction conditions for full conversion and high selectivity. This process avoids the hydro-dehalogenation of labile iodine substituents, which is crucial for maintaining the integrity of specific intermediates like 4-Fluoro-2-iodo-5-methoxy-phenylamine in pharmaceutical compounds (Said et al., 2017).

Analytical Characterization of Derivatives

- A study on the analytical characterization of N,N-diallyltryptamines (DALTs), including 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT), provides insights into the structural and chemical properties of these compounds. This research is significant for understanding the potential clinical and non-clinical uses of substances related to 4-Fluoro-2-iodo-5-methoxy-phenylamine (Brandt et al., 2017).

Transport and Luminescence Properties

- Investigations into the transport and luminescence properties of naphthyl phenylamine (NPA) compounds have been conducted. These studies, which focus on the effects of polar side groups such as methoxy, fluoro, and chloro substitutions, are essential for understanding the electronic and luminescent behavior of related compounds, including 4-Fluoro-2-iodo-5-methoxy-phenylamine (Tong et al., 2004).

Aggregation-Induced Emission Enhancement

- Research on triphenylamine-based compounds demonstrates how multi-branch effects can enhance aggregation-induced emission, relevant for understanding the emission properties of compounds like 4-Fluoro-2-iodo-5-methoxy-phenylamine. This research has practical implications for the design of new materials and sensors (Zhang et al., 2018).

Serotonin Receptors in Alzheimer's Disease

- A study using 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide as a molecular imaging probe shows decreased serotonin 1A receptor densities in Alzheimer's disease patients. This research is significant for understanding the role of serotonin receptors in neurodegenerative diseases and the potential diagnostic applications of fluorinated compounds (Kepe et al., 2006).

Fluorescence Quenching Studies

- Investigations into the fluorescence quenching of boronic acid derivatives by aniline in alcohols, including 4-fluoro-2-methoxyphenyl boronic acid, provide insights into the photophysical properties of related compounds. This research has implications for the development of fluorescence-based sensors and imaging agents (Geethanjali et al., 2015).

properties

IUPAC Name |

4-fluoro-2-iodo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FINO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWSGZDEXYLYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-iodo-5-methoxy-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)

![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)